D-Arabinitol

Descripción general

Descripción

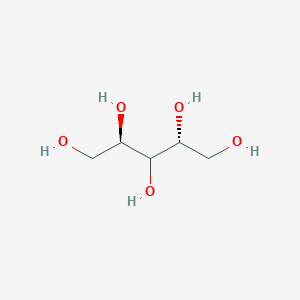

D-Arabinitol is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5. It is a naturally occurring compound found in various microorganisms, plants, and fungi. This compound is a metabolite of several pathogenic Candida species and is often used as a biomarker for invasive candidiasis . It is also present in human body fluids and can be determined by gas chromatography or enzymatic analysis .

Aplicaciones Científicas De Investigación

D-Arabinitol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Serves as a biomarker for invasive candidiasis and other fungal infections.

Medicine: Utilized in diagnostic assays for detecting fungal infections.

Industry: Employed in the production of xylitol via biotransformation.

Mecanismo De Acción

Target of Action

D-Arabinitol primarily targets enzymes involved in glycogen metabolism, specifically glycogen phosphorylase (GP) and glycogen synthase (GS) . These enzymes control the synthesis and degradation of glycogen, a multi-branched glucose polymer that serves as a form of energy storage in bacteria, fungi, and animals . This compound also acts as a potent inhibitor of α-mannosidase .

Mode of Action

This compound inhibits the action of GP and GS, thereby modulating cellular glycogen levels . It is also known to inhibit α-mannosidase, an enzyme involved in the processing of mannose-containing glycoproteins

Biochemical Pathways

This compound affects the biochemical pathways related to glycogen metabolism. By inhibiting GP and GS, it disrupts the balance between glycogen synthesis and degradation . The inhibition of α-mannosidase affects the processing and maturation of mannose-containing glycoproteins . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics following oral administration It has been observed that this compound is broadly distributed in the gastrointestinal tract, liver, and kidney . It is mainly excreted into urine and feces .

Result of Action

The inhibition of GP and GS by this compound can lead to alterations in cellular glycogen levels . This could potentially impact various cellular processes that rely on glycogen as an energy source. The inhibition of α-mannosidase could affect the processing of mannose-containing glycoproteins, potentially impacting protein function . In the context of Candida spp., this compound is associated with symptoms such as bloating, constipation, rashes, fungal infections, fatigue, brain fog, and mood swings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, relative humidity, wind speed, and leaf area index have been shown to influence the ambient air concentrations and spatial distribution of this compound . Additionally, the presence of other components in the environment can enhance the absorption of this compound through the intestinal barrier .

Análisis Bioquímico

Biochemical Properties

D-Arabinitol interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized by a variety of bacteria using an arabitol dehydrogenase enzyme . Additionally, this compound is a substrate used to identify, differentiate, and characterize enzymes such as the gluconobacter oxydans dehydrogenase(s), Gox2181, hyperthermophilic this compound dehydrogenase from Thermotoga maritime, and NAD-dependent this compound dehydrogenase from acetic acid bacterium, Acetobacter suboxydans .

Cellular Effects

It is known that this compound can influence cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. For example, it is known to interact with the arabitol dehydrogenase enzyme during its metabolism . It also interacts with various dehydrogenases, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade rapidly .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from D-ribulose-5-phosphate through enzymatic dephosphorylation and reduction . It is then metabolized by bacteria using an arabitol dehydrogenase enzyme .

Subcellular Localization

It is known that this compound can interact with various enzymes and proteins, which could potentially influence its localization within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Arabinitol can be synthesized through the reduction of D-arabinose using sodium borohydride or other reducing agents. The reaction typically occurs in an aqueous solution at room temperature, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of pentose sugars such as D-xylose and L-arabinose by specific yeast strains like Rhodosporidium toruloides. These microorganisms convert the pentose sugars into this compound through a series of enzymatic reactions .

Types of Reactions:

Oxidation: this compound can be oxidized to D-arabinose using mild oxidizing agents such as nitric acid.

Reduction: It can be reduced to form other sugar alcohols under specific conditions.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and catalysts.

Major Products Formed:

Oxidation: D-arabinose.

Reduction: Other sugar alcohols.

Substitution: Halogenated derivatives of this compound.

Comparación Con Compuestos Similares

Xylitol: Another five-carbon sugar alcohol with similar chemical properties.

Adonitol: A pentitol with a similar structure but different stereochemistry.

Mannitol: A six-carbon sugar alcohol with different metabolic pathways.

Uniqueness: D-Arabinitol is unique due to its specific role as a biomarker for invasive candidiasis and its distinct metabolic pathways in microorganisms .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

D-Arabinitol (DA) is a pentose sugar alcohol that has garnered attention due to its biological significance, particularly in relation to microbial metabolism and human health. This article explores the biochemical pathways associated with this compound, its role as a metabolite in pathogenic fungi, and its potential applications in clinical diagnostics.

Biochemical Pathways

This compound is primarily synthesized through the metabolism of D-arabinose, and it plays a crucial role in various biochemical pathways. The biosynthetic pathway of this compound involves the conversion of D-xylulose-5-phosphate into CDP-D-arabinitol, catalyzed by specific enzymes encoded by genes abpA and abpB. These enzymes have been characterized as follows:

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| AbpA | Cytidylyltransferase | D-xylulose-5-phosphate + CTP | CDP-D-xylulose |

| AbpB | Reductase | CDP-D-xylulose + NAD(P)H | CDP-D-arabinitol |

The kinetic parameters for these enzymes indicate their efficiency under varying conditions of temperature, pH, and cation presence, which are critical for optimizing their activity in laboratory settings .

Role in Pathogenic Fungi

This compound is notably produced by several pathogenic species of Candida, including Candida albicans. It serves as a significant biomarker for invasive candidiasis, with elevated levels indicating infection. The mechanism behind this involves the conversion of glucose to this compound, which occurs during the organism's metabolic processes. Studies have shown that this compound levels correlate with disease severity and can be detected in patient serum samples .

Case Study: Invasive Candidiasis

A notable study examined the correlation between serum this compound levels and invasive candidiasis in patients. The findings revealed that:

- Patients with confirmed candidiasis had significantly higher levels of this compound compared to healthy controls.

- This compound levels served as an effective diagnostic marker, providing a non-invasive method for early detection of infection.

This research underscores the potential of this compound as a reliable biomarker in clinical settings .

Utilization in Microbial Metabolism

Recent studies have identified Corynebacterium glutamicum as a natural utilizer of this compound. This bacterium can metabolize arabitol as a sole carbon source, which is crucial for its growth under specific conditions. Genetic analyses have pinpointed gene clusters responsible for this metabolic capability, including the arabitol phosphate dehydrogenase gene (atlD) .

The ability to utilize this compound not only highlights its importance in microbial ecology but also suggests potential applications in biotechnology, such as bioconversion processes.

Propiedades

IUPAC Name |

(2R,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045979 | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

729 mg/mL | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-82-4, 2152-56-9 | |

| Record name | Arabinitol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Arabinitol a potential marker for invasive candidiasis?

A1: this compound is a major metabolite produced by most pathogenic Candida species, but not by humans []. This distinction makes it a potential biomarker for differentiating fungal infections from other conditions.

Q2: How do serum this compound levels in patients with invasive candidiasis compare to healthy individuals?

A2: Studies using gas chromatography have shown that serum this compound concentrations above 1.0 microgram per milliliter were present in patients with invasive candidiasis, while healthy individuals exhibited lower levels [].

Q3: Does the stereoisomeric configuration of arabinitol matter in diagnosis?

A3: Yes, differentiating between this compound and L-arabinitol is crucial. While this compound is produced by Candida species, L-arabinitol is part of normal human metabolism []. Studies have shown that the excess arabinitol in body fluids and tissues during candidiasis is primarily the D isomer, highlighting the need for stereospecific quantitation for accurate diagnosis.

Q4: Can gastrointestinal Candida colonization influence this compound levels and confound diagnosis?

A4: While gastrointestinal Candida albicans colonization can lead to elevated this compound levels, research suggests that this increase is often transient and less pronounced compared to levels observed in invasive candidiasis [].

Q5: What is the impact of antibiotics on this compound levels?

A6: Intriguingly, administering antibiotics like gentamicin and chloramphenicol to rats led to a transient increase in urine arabinitol levels, irrespective of Candida colonization []. This suggests that the antibiotics might suppress gut bacteria responsible for metabolizing dietary arabinitol.

Q6: What analytical techniques are available for measuring this compound levels?

A6: Several methods exist, with varying degrees of complexity, cost, and accuracy:

- Gas chromatography (GC): A traditional method, it provides accurate and reliable measurements but can be time-consuming [, , ].

- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and specificity, allowing for the differentiation of this compound from other compounds [, ].

- Enzymatic Fluorometric Assay: Utilizes the enzyme this compound dehydrogenase (ADH) for a more rapid and specific analysis compared to GC [, , , , ].

Q7: What are the advantages of using the enzymatic fluorometric assay over gas chromatography for measuring this compound?

A7: The enzymatic fluorometric assay offers several benefits:

- Speed: Significantly faster than GC, allowing for rapid turnaround times for results [].

- Specificity: Highly specific for this compound, minimizing interference from other polyols commonly found in serum [].

- Automation: Can be automated on clinical chemistry analyzers, enabling high-throughput analysis and reducing manual labor [, ].

Q8: Beyond diagnosis, can this compound measurements be used to monitor treatment efficacy?

A9: Yes, research suggests that monitoring serum this compound levels could be valuable for assessing the effectiveness of antifungal therapy [, , , , , , ]. Decreasing this compound levels often correlate with a positive response to treatment.

Q9: What is the significance of understanding the CDP-D-arabinitol biosynthetic pathway?

A10: The CDP-D-arabinitol pathway in Streptococcus pneumoniae is involved in the synthesis of its capsular polysaccharides (CPSs), which are key virulence factors []. Inhibiting this pathway could lead to the development of new antimicrobials.

Q10: How are molecularly imprinted polymers (MIPs) being used in this compound research?

A11: MIPs are synthetic materials designed to selectively bind to specific target molecules, in this case, this compound [, ]. This technology shows promise for developing highly selective sensors for this compound detection and for separating this compound from complex mixtures.

Q11: What insights does the crystal structure analysis of this compound offer?

A12: By using the magnetically oriented microcrystal array (MOMA) technique, researchers have successfully determined the crystal structure of this compound []. This breakthrough opens up possibilities for studying the interactions of this compound with enzymes and other molecules at a molecular level, potentially aiding in drug design and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.